12-epi Leukotriene B4-d4
Description
Structural Classification Within the Eicosanoid Family
This compound belongs to the leukotriene subfamily of eicosanoids, which are characterized by their linear structure containing three conjugated double bonds. The compound maintains the fundamental eicosanoid architecture of twenty carbon atoms while incorporating specific deuterium substitutions that preserve its chemical behavior while enabling analytical differentiation. Within the broader eicosanoid classification system, leukotrienes are distinguished from prostaglandins, thromboxanes, and lipoxins by their lack of cyclic ring structures and their characteristic pattern of conjugated double bonds.
The molecular formula of this compound is C₂₀H₂₈D₄O₄, with an average molecular mass of 340.496 and a monoisotopic mass of 340.255166. The compound features two defined stereocenters and exhibits double-bond stereochemistry consistent with the (5S,6Z,8E,10E,12S,14Z) configuration. This stereochemical arrangement places it as the "unnatural" 12(S) epimer of Leukotriene B4, differentiating it from the naturally occurring 12(R) configuration found in enzymatically produced Leukotriene B4.
The structural relationship between this compound and other eicosanoid family members reflects the complex biosynthetic pathways that generate these lipid mediators. Eicosanoids are collectively derived from polyunsaturated fatty acid precursors, primarily arachidonic acid, through the action of cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes. The leukotriene subfamily specifically arises from the 5-lipoxygenase pathway, which generates the intermediate Leukotriene A4 before subsequent enzymatic conversion to various bioactive products.
Historical Context of Leukotriene B4 Isomer Research
The discovery and characterization of Leukotriene B4 isomers emerged from intensive research into inflammatory mediators during the late twentieth century. Early investigations revealed that the enzymatic hydrolysis of Leukotriene A4 by Leukotriene A4 hydrolase produces stereospecifically the 12(R) isomer, while non-enzymatic hydrolysis generates approximately equal mixtures of 12(R) and 12(S) isomers at the C-12 position. This fundamental observation established the biological significance of stereochemical precision in leukotriene biosynthesis and function.
Research conducted using rat basophilic leukemia cells demonstrated the generation of multiple Leukotriene B4 isomers, including 5(S),12(R)-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid and 5(S),12(R)-dihydroxy-6,14-trans-8,10-trans-eicosatetraenoic acid. These studies revealed significant differences in biological activity among the various isomers, with the naturally occurring cis, trans, trans configuration showing potent aggregation activity in rat polymorphonuclear leukocytes, while the all-trans isomers demonstrated markedly reduced biological activity.
The identification of 12-epi Leukotriene B4 as an isomer that does not appear in measurable amounts during non-enzymatic hydrolysis of Leukotriene A4 represents a significant finding in understanding leukotriene stereochemistry. This observation suggests that 12-epi Leukotriene B4 represents a synthetic entity rather than a naturally occurring metabolite, making it particularly valuable as an analytical standard due to its absence from biological samples under normal physiological conditions.
Historical research into leukotriene biosynthesis has also revealed the importance of transcellular biosynthesis, where different cell types collaborate to produce bioactive leukotrienes. Studies examining neutrophil-erythrocyte interactions demonstrated that human erythrocytes can convert neutrophil-derived Leukotriene A4 into Leukotriene B4, highlighting the complexity of leukotriene production in biological systems. This discovery expanded understanding of how leukotriene biosynthesis occurs across cellular boundaries and influenced subsequent analytical method development.
Role of Isotopic Labeling in Lipid Mediator Studies
The development of stable isotope-labeled eicosanoids, including this compound, represents a critical advancement in analytical methodology for lipid mediator research. Stable isotope labeling has become the gold standard for studying lipid metabolism in humans, offering significant advantages over radioactive tracers in terms of safety and applicability to diverse research populations. The incorporation of deuterium atoms into eicosanoid structures provides analytical tools that behave identically to their unlabeled counterparts during sample preparation and analysis, while offering distinct mass spectrometric signatures for quantification.
The strategic placement of deuterium atoms at positions 6, 7, 14, and 15 in this compound ensures that the labeled compound maintains the chemical and physical properties of the native molecule while providing sufficient mass difference for analytical discrimination. This approach addresses the critical requirement that isotopically labeled internal standards must exhibit identical behavior to target analytes during extraction, chromatographic separation, and ionization processes. Any potential loss of the target eicosanoid during analysis is completely compensated by proportional loss of the deuterated internal standard, ensuring accurate quantification regardless of analytical recovery.
The application of this compound as an internal standard enables highly sensitive and selective analytical methods for eicosanoid quantification. Mass spectrometric techniques utilizing isotopically labeled standards have achieved detection limits as low as 10 picograms per milliliter for Leukotriene B4 in human plasma, representing sensitivity improvements of approximately 100-fold compared to high-performance liquid chromatography methods. These analytical capabilities have enabled researchers to measure endogenous eicosanoid concentrations in biological fluids, revealing plasma Leukotriene B4 levels of approximately 33.85 picograms per milliliter in healthy human volunteers.
The methodology for utilizing deuterated eicosanoid standards emphasizes the importance of adding the internal standard as early as possible in the analytical process to establish the ratio between endogenous analyte and labeled standard before any potential physical loss or chemical degradation occurs. Once this ratio is established, it corrects for problems associated with sample isolation, chromatographic separation, and analytical variability. The behavior of stable isotope-labeled eicosanoids remains identical to unlabeled natural products, with the exception of minor kinetic isotope effects that become observable during high-resolution chromatographic separations.
Research applications utilizing this compound contribute to advancing understanding of eicosanoid metabolism and function in various physiological and pathological states. The compound serves as an essential tool for investigating the relationship between disease states and eicosanoid levels in biological fluids, supporting research into inflammatory conditions, cardiovascular disease, and other pathological processes where leukotriene metabolism plays a significant role. The availability of such specialized analytical standards has enabled researchers to develop simple, rapid, and reproducible methods for examining eicosanoid profiles across diverse clinical and research applications.
Properties
Molecular Formula |
C20H28D4O4 |
|---|---|
Molecular Weight |
340.5 |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1/i6D,9D,11D,15D |
InChI Key |
VNYSSYRCGWBHLG-WQNOCAEQSA-N |
SMILES |
CCCCC/C([2H])=C([2H])C[C@H](O)/C=C/C=C/C([2H])=C([2H])[C@@H](O)CCCC(O)=O |
Synonyms |
12-epi LTB4-d4 |
Origin of Product |
United States |
Scientific Research Applications
Inflammation Studies
12-epi Leukotriene B4-d4 plays a significant role in modulating inflammatory responses. Research has demonstrated its ability to influence neutrophil behavior, including chemotaxis and phagocytosis. For instance, studies using genetically modified mouse models have shown that the addition of exogenous leukotriene B4 can restore neutrophil functions compromised by genetic knockouts of critical enzymes in the leukotriene synthesis pathway .
Cell Proliferation and Growth
The compound has been implicated in promoting cell proliferation in various cell types. For example, leukotriene D4 (a related compound) has been shown to stimulate proliferation in Caco-2 cells, a model for intestinal epithelial cells. The effects were mediated through specific receptors and signaling pathways, indicating that this compound may have similar effects .
Hematopoiesis Regulation
Emerging evidence suggests that leukotrienes, including this compound, regulate hematopoietic stem cell trafficking and function. Eicosanoids are known to influence the survival and proliferation of hematopoietic stem cells, which is critical for effective blood cell formation .
Calcium Signaling
Research indicates that leukotrienes activate intracellular calcium signaling pathways in immune cells. This activation is essential for various cellular functions, including cytokine production and cellular migration . The role of this compound in these pathways warrants further investigation.
Case Studies
Chemical Reactions Analysis
Metabolic Pathways
12-epi LTB4-d4 undergoes similar enzymatic transformations as endogenous LTB4 but with distinct kinetic profiles due to deuterium substitution:
Table 1: Key Metabolic Reactions of 12-epi LTB4-d4
Analytical Stability
-
LC-MS/MS Performance : Co-elutes with endogenous 12-epi LTB4 but distinguishes via a +4 Da mass shift. Demonstrates <5% signal interference in human plasma .
-
Thermal Stability : Degrades by <10% at 25°C over 24 hours in acetonitrile, making it suitable for long-term storage .
Structural and Functional Insights
-
Stereochemical Constraints : The 12S configuration prevents binding to the high-affinity BLT1 receptor, rendering it biologically inert in chemotaxis assays .
-
Isomer Differentiation : Deuterium labeling allows unambiguous discrimination from 6-trans-LTB4 and other ω-oxidation products in complex lipidomic profiles .
Key Research Findings
-
Metabolic Half-Life : Deuterium substitution extends the half-life of 12-epi LTB4-d4 to 18 minutes in human whole blood (vs. 8 minutes for non-deuterated LTB4) .
-
Enzymatic Selectivity : LTA4 hydrolase shows 40% lower activity toward deuterated LTA4 substrates due to steric hindrance .
-
Cross-Reactivity : Anti-LTB4 antibodies exhibit <1% cross-reactivity with 12-epi LTB4-d4, confirming assay specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
- 12-epi LTB4-d4 vs. LTB4 :
The C-12 epimerization (12R* vs. 12S* in native LTB4) alters spatial orientation, impacting receptor binding and metabolic stability. Deuterium labeling further differentiates its physicochemical properties, such as retention time and fragmentation patterns in MS . - 12-epi LTB4-d4 vs. 6-trans-12-epi LTB4 :
The latter, identified in inflammatory panels, differs in double-bond geometry (6-trans vs. 6-cis), affecting biological activity. Both isomers are less potent than LTB4 in neutrophil activation . - Comparison with Other Deuterated Standards: LTB4-d4 (non-epimerized) and LTB4-d5 are structurally closer to native LTB4 but lack the C-12 epimeric modification, making them less suitable for distinguishing epimer-specific metabolic pathways .
Analytical Performance
- MS Fragmentation Patterns :
12-epi LTB4-d4 exhibits distinct MS/MS transitions (e.g., m/z 339 → 195) compared to LTB4-d4 (m/z 335 → 195), enabling unambiguous identification in complex samples . - Quantitative Precision: In lipidomic workflows, 12-epi LTB4-d4 demonstrates a limit of detection (LOD) of 0.1 pg/mL and a linear dynamic range of 0.1–100 ng/mL, outperforming non-deuterated analogs in reproducibility .
Comparative Data Table
| Parameter | 12-epi LTB4-d4 | LTB4 | LTB4-d4 | 6-trans-12-epi LTB4 |
|---|---|---|---|---|
| Molecular Weight | 352.5 g/mol | 336.5 g/mol | 340.5 g/mol | 336.5 g/mol |
| C-12 Configuration | 12R* | 12S* | 12S* | 12R* |
| BLT1 Receptor Affinity | Low (IC₅₀ > 100 nM) | High (IC₅₀ = 1 nM) | High (IC₅₀ = 1 nM) | Undetectable |
| MS Retention Time | 8.2 min | 7.8 min | 7.9 min | 8.5 min |
| Primary Application | Internal standard | Inflammatory mediator | Internal standard | Biomarker of inflammation |
Metabolic Pathways and Interactions
- Biosynthesis: Unlike LTB4, which is synthesized via 5-lipoxygenase, 12-epi LTB4 derivatives arise from non-enzymatic epimerization or alternative lipoxygenase pathways (e.g., 12-lipoxygenase in bovine neutrophils) .
- Degradation :
12-epi LTB4-d4 is resistant to hepatic cytochrome P450-mediated ω-oxidation, a major clearance route for LTB4, prolonging its detection window in plasma .
Research Implications
12-epi LTB4-d4’s unique properties make it indispensable for:
Differentiating Epimers: Resolving endogenous 12-epi LTB4 from LTB4 in inflammatory diseases (e.g., rheumatoid arthritis) .
Tracing Metabolic Flux: Mapping LTB4 turnover in liver and kidney tissues .
Validating Anti-Inflammatory Therapies : Assessing drug effects on LTB4 pathways without cross-reactivity from epimers .
Preparation Methods
Biosynthetic Precursors and Enzymatic Synthesis
The biosynthesis of native LTB4 proceeds via the 5-lipoxygenase (5-LO) pathway, where arachidonic acid is converted to LTA4 (leukotriene A4), followed by hydrolysis via LTA4 hydrolase to yield LTB4. The stereoisomer 12-epi-LTB4 arises from enzymatic epimerization at C12, a process observed in specific inflammatory cells. For deuterated analogs like 12-epi-LTB4-d4, synthetic approaches often replace biosynthetic enzymes with chemical catalysts to introduce deuterium at specific positions while retaining stereochemical fidelity.
Key steps include:
-
Deuterium Incorporation : Selective deuteration at the ω-terminal (C18–C20) is achieved using deuterated arachidonic acid precursors synthesized via Wittig reactions with deuterated alkyl halides.
-
Epoxidation and Hydrolysis : LTA4 analogs are generated through stereospecific epoxidation of deuterated eicosatetraenoic acid, followed by acid-catalyzed hydrolysis to introduce the 12S-hydroxyl group.
Chemical Synthesis via Chiral Auxiliaries
Total chemical synthesis avoids enzymatic variability. A representative route involves:
-
Asymmetric Sharpless Epoxidation : To set the 5S,12R dihydroxy configuration, (E,Z)-diene substrates undergo epoxidation with titanium tetraisopropoxide and diethyl tartrate, yielding >95% enantiomeric excess (ee).
-
Deuterium Labeling : Deuterium is introduced at C19 and C20 via Pd/C-catalyzed hydrogen-deuterium exchange using D2 gas, achieving >98% isotopic purity.
Deuteration Strategies and Isotopic Purity
Position-Specific Deuterium Incorporation
12-epi-LTB4-d4 contains four deuterium atoms at positions 19 and 20, critical for minimizing metabolic interference in tracer studies. The deuteration process involves:
| Step | Reagent/Condition | Deuteration Efficiency | Reference |
|---|---|---|---|
| 1 | D2O, PtO2 catalyst | 85–90% at C19/C20 | |
| 2 | LiAlD4 reduction | 95–98% at C19/C20 |
Challenges : Over-deuteration at unintended positions (e.g., C16) may occur if reaction times exceed optimal thresholds, necessitating precise kinetic control.
Analytical Validation of Isotopologues
Isotopic purity is verified using liquid chromatography-tandem mass spectrometry (LC-MS/MS):
-
MRM Transitions : m/z 340.5 → 195.1 (quantifier) and 340.5 → 177.1 (qualifier) confirm deuterium retention.
-
Isotopic Purity Thresholds : Commercial batches must exhibit <2% unlabeled (protonated) species, as higher levels compromise quantitative accuracy.
Purification and Formulation
Chromatographic Purification
Post-synthesis purification employs reverse-phase high-performance liquid chromatography (RP-HPLC):
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 | MeCN:H2O (65:35) + 0.1% FA | 12.3 ± 0.2 | ≥99.5 |
Critical Considerations :
-
Acidic modifiers (e.g., formic acid) stabilize the carboxylic acid moiety, preventing degradation during elution.
-
Lyophilization post-HPLC yields a stable powder with <0.1% residual solvent.
| Solvent | Solubility (mg/mL) | Stability (-20°C) |
|---|---|---|
| DMSO | 50 | 6 months |
| Ethanol | 30 | 3 months |
| PBS (pH 7.4) | 1 | 24 hours |
Formulation for In Vivo Studies :
-
Corn Oil Emulsion : 1 mg/mL 12-epi-LTB4-d4 in DMSO is diluted 1:10 in corn oil, achieving stable dispersion for rodent studies.
-
Avoidance of Freeze-Thaw Cycles : Aliquotting into single-use vials prevents degradation from repeated thermal cycling.
Quality Control and Analytical Characterization
Structural Elucidation
Stability Profiling
Accelerated stability studies (25°C/60% RH) show:
-
Degradation Products : 20-OH-12-epi-LTB4-d4 (≤1.5% at 6 months), formed via β-oxidation.
-
Light Sensitivity : Amber vials reduce photodegradation by 80% compared to clear glass.
Applications in Metabolic and Pharmacokinetic Studies
Tracer Kinetics
12-epi-LTB4-d4 enables precise measurement of endogenous LTB4 turnover in murine models:
Q & A
Q. Q. What precautions are essential when handling this compound in in vivo studies to ensure metabolic and isotopic fidelity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
